b-Amino-4-bromobenzenepropanol

Description

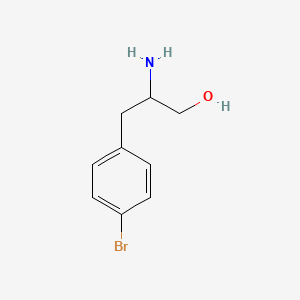

b-Amino-4-bromobenzenepropanol: is an organic compound with the molecular formula C9H12BrNO . It is characterized by the presence of an amino group, a bromine atom, and a benzene ring attached to a propanol chain.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-amino-3-(4-bromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 |

InChI Key |

PDIQXFYHTBMZHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Bromination of Benzylic Compounds: Another method involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by debromination with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides.

Industrial Production Methods: Industrial production methods for b-Amino-4-bromobenzenepropanol often involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles like halides, alkoxides.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: De-brominated products.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

β-Amino-4-bromobenzenepropanol serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique functional groups allow for various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of other valuable compounds and intermediates used in drug development.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that β-Amino-4-bromobenzenepropanol can interact with specific biological targets, potentially modulating enzyme activity and influencing cellular pathways .

Pharmaceutical Applications

In the pharmaceutical industry, β-Amino-4-bromobenzenepropanol is investigated for its potential use as a precursor for active pharmaceutical ingredients (APIs). Its derivatives may serve as therapeutic agents for various conditions due to their biological activity profiles. For instance, compounds derived from β-Amino-4-bromobenzenepropanol have been studied for their effects on metabolic disorders such as diabetes and obesity .

Anticancer Activity

A study published in Frontiers in Nutrition explored the anticancer properties of bioactive peptides derived from food sources, highlighting how compounds similar to β-Amino-4-bromobenzenepropanol can inhibit cancer cell proliferation. The research demonstrated that specific modifications to the compound could enhance its efficacy against various cancer cell lines .

Wound Healing Applications

Another investigation focused on the wound healing potential of peptides related to β-Amino-4-bromobenzenepropanol. The study found that peptides can significantly improve re-epithelialization and granulation tissue formation in diabetic models, showcasing the compound's potential therapeutic applications in regenerative medicine .

Mechanism of Action

The mechanism of action of b-Amino-4-bromobenzenepropanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

b-Amino-4-chlorobenzenepropanol: Similar structure but with a chlorine atom instead of bromine.

b-Amino-4-fluorobenzenepropanol: Similar structure but with a fluorine atom instead of bromine.

b-Amino-4-iodobenzenepropanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness: b-Amino-4-bromobenzenepropanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs .

Biological Activity

b-Amino-4-bromobenzenepropanol is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a benzene ring, which influences its reactivity and biological interactions. The amino group in the structure allows for the formation of hydrogen bonds with various biological molecules, enhancing its potential as a pharmacological agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions may influence various pathways involved in cellular signaling and metabolic processes, potentially leading to therapeutic effects.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has demonstrated significant inhibition against Staphylococcus aureus and Candida albicans.

- Preliminary screening indicated that analogues of this compound showed over 85% activity against certain bacterial and fungal lines, warranting further investigation into their minimum inhibitory concentrations (MIC) .

- Antiviral Properties :

-

Cholinesterase Inhibition :

- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. In vitro studies reported an IC50 value of approximately 37 µM for AChE inhibition, indicating moderate efficacy compared to known inhibitors .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Enzymes | Effectiveness (IC50/MIC) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | >85% inhibition |

| Candida albicans | >85% inhibition | |

| Antiviral | Ebola Virus | EC50 < 10 µM |

| Marburg Virus | EC50 < 10 µM | |

| Cholinesterase Inhibition | AChE | IC50 = 37 µM |

| BChE | IC50 = 30.70 µM |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various derivatives of this compound revealed that certain modifications significantly enhanced their antimicrobial properties. For instance, a derivative with an extended alkyl chain showed increased activity against C. albicans, demonstrating the importance of structural optimization in developing effective antimicrobial agents . -

Antiviral Research :

In a study focusing on filovirus entry inhibitors, compounds similar to this compound were tested against wild-type strains of Ebola and Marburg viruses in Vero cells. The results indicated that specific structural modifications could lead to compounds with broad-spectrum antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.